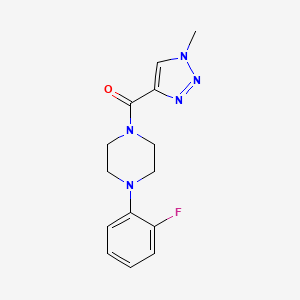![molecular formula C12H22N2S B2720986 {3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine CAS No. 1851510-74-1](/img/structure/B2720986.png)
{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine is a complex organic compound characterized by its unique structural features. This compound contains both an alkyne group and a thiolane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of a thiolane derivative with a propargylamine derivative under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The thiolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used under mild conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both alkyne and thiolane groups can impart unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of {3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The thiolane ring can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine: Unique due to the presence of both alkyne and thiolane groups.
Propargylamine derivatives: Similar in having the alkyne group but lack the thiolane ring.
Thiolane derivatives: Contain the thiolane ring but lack the alkyne group.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N'-methyl-N'-prop-2-ynyl-N-(thiolan-3-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-3-7-14(2)8-4-6-13-10-12-5-9-15-11-12/h1,12-13H,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPPMNFNJCJHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNCC1CCSC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2720903.png)


![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2720908.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2720911.png)


![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)
![N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720919.png)
![10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2720920.png)
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2720926.png)
